3-(4-chlorophenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide 3-(4-chlorophenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14970006
InChI: InChI=1S/C17H20ClN3O2/c1-21-16(17(22)19-11-12-6-8-23-9-7-12)10-15(20-21)13-2-4-14(18)5-3-13/h2-5,10,12H,6-9,11H2,1H3,(H,19,22)
SMILES:
Molecular Formula: C17H20ClN3O2
Molecular Weight: 333.8 g/mol

3-(4-chlorophenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide

CAS No.:

Cat. No.: VC14970006

Molecular Formula: C17H20ClN3O2

Molecular Weight: 333.8 g/mol

* For research use only. Not for human or veterinary use.

3-(4-chlorophenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide -

Specification

Molecular Formula C17H20ClN3O2
Molecular Weight 333.8 g/mol
IUPAC Name 5-(4-chlorophenyl)-2-methyl-N-(oxan-4-ylmethyl)pyrazole-3-carboxamide
Standard InChI InChI=1S/C17H20ClN3O2/c1-21-16(17(22)19-11-12-6-8-23-9-7-12)10-15(20-21)13-2-4-14(18)5-3-13/h2-5,10,12H,6-9,11H2,1H3,(H,19,22)
Standard InChI Key ORNADXDTRVLKML-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)NCC3CCOCC3

Introduction

3-(4-Chlorophenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the pyrazole class of heterocyclic compounds. It features a 4-chlorophenyl group and a tetrahydro-2H-pyran moiety, which are significant for its potential biological activities and therapeutic applications. Despite the lack of extensive literature on this specific compound, its structure suggests it could be of interest in medicinal chemistry due to the presence of functional groups that are commonly modified to enhance biological activity.

Synthesis and Chemical Reactivity

The synthesis of 3-(4-chlorophenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide would involve several steps, including the formation of the pyrazole ring and the attachment of the tetrahydro-2H-pyran and 4-chlorophenyl groups. Common methods for synthesizing pyrazole derivatives include condensation reactions and cyclization reactions.

The compound's reactivity can be explored through typical reactions of carboxamides and pyrazoles, such as:

  • Amidation reactions to modify the carboxamide group.

  • Nucleophilic substitution reactions to modify the pyrazole ring.

  • Hydrolysis reactions to convert the carboxamide to a carboxylic acid.

Biological Activities and Potential Applications

While specific biological activities of 3-(4-chlorophenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide are not well-documented, compounds with similar structures have shown potential in various therapeutic areas. These include:

  • Antimicrobial activity: Pyrazole derivatives are known to exhibit antimicrobial properties.

  • Anti-inflammatory activity: Some pyrazoles have been studied for their anti-inflammatory effects.

  • Anticancer activity: The presence of a chlorophenyl group might contribute to potential anticancer properties, as seen in other compounds with similar structures.

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